molecular formula C33H32N2O2 B2507991 (E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one CAS No. 477888-43-0

(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one

Cat. No.: B2507991
CAS No.: 477888-43-0
M. Wt: 488.631
InChI Key: KFFHTGPMHCYYIF-DYTRJAOYSA-N
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Description

(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one is a useful research compound. Its molecular formula is C33H32N2O2 and its molecular weight is 488.631. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis and Stereochemistry : A study details the stereoselective synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines using the Wittig Reaction, providing insights into the synthetic methods of related compounds including (E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one (Shivprakash & Reddy, 2014).

  • Crystal Structure Analysis : Research on the crystal and molecular structure of related compounds provides valuable insights into the physical and chemical properties of this compound. One such study characterized the structure of 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one using X-ray single crystal diffraction (Kataeva et al., 2002).

Medicinal Chemistry and Biological Activity

  • Antihypertensive Activity : Novel 1,4-dihydropyridine derivatives, which share structural similarities with this compound, have been synthesized and tested for their antihypertensive activity in spontaneously hypertensive rats. Some derivatives exhibited significant antihypertensive effects (Ashimori et al., 1991).

  • Anticancer Properties : A compound structurally related to this compound, specifically 1-((2S,3S)-2-(Benzyloxy)Pentan-3-yl)-4-(4-(4-(4-Hydroxyphenyl)Piperazin-1-yl) Phenyl)-1H-1,2,4-Triazol-5(4H)-One, was synthesized and evaluated for its anti-bone cancer activity against human bone cancer cell lines. Molecular docking studies were also conducted to understand its antiviral potential (Lv et al., 2019).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity : Studies on novel benzhydrylpiperazine derivatives, which are structurally related to this compound, have shown significant antimicrobial activity against various bacterial strains (Gurdal et al., 2013).

  • Antioxidant Properties : Oxazole-5(4H)-one derivatives, which are chemically akin to this compound, have been synthesized and evaluated for their antioxidant activity. The study revealed significant antioxidant properties in some analogs (Kuş et al., 2017).

Properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O2/c36-32(21-18-27-16-19-31(20-17-27)37-26-28-10-4-1-5-11-28)34-22-24-35(25-23-34)33(29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-21,33H,22-26H2/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFHTGPMHCYYIF-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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